molecular formula C25H36BN5O4 B2501574 1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one CAS No. 1433849-83-2

1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

Cat. No.: B2501574
CAS No.: 1433849-83-2
M. Wt: 481.4
InChI Key: QPSOCEWAIBSJLT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a useful research compound. Its molecular formula is C25H36BN5O4 and its molecular weight is 481.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is involved in research focusing on the synthesis and crystal structure analysis of related boric acid ester intermediates with benzene rings. Studies have used FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. These compounds, including closely related derivatives, have been analyzed using density functional theory (DFT) to compare with X-ray diffraction values and for understanding their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Potential Medical Applications

  • Compounds structurally similar to 1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one are being explored for their potential in treating medical conditions. For example, derivatives of piperazine-1-yl-1H-indazole, a compound with similarities in structure, have shown importance in medicinal chemistry and have been synthesized for docking studies, indicating their potential relevance in pharmaceutical research (Balaraju et al., 2019).

Antimicrobial Activity

  • Similar compounds have been synthesized and evaluated for their antimicrobial activity. For instance, thiazolidinone derivatives with pyridinyl-piperazine structures have been tested against various bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012).

Molecular Modification and Optimization

  • Research also includes the modification and optimization of similar molecular structures for various applications. For example, studies on the enantioselective preparation of compounds with pyridinyl and piperazine components have been conducted, highlighting the significance of structural modification in enhancing the efficacy and selectivity of these compounds for potential therapeutic use (Cann et al., 2012).

Properties

IUPAC Name

1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36BN5O4/c1-17-13-30(20-15-33-16-20)9-10-31(17)19-7-8-22(27-12-19)28-21-11-18(14-29(6)23(21)32)26-34-24(2,3)25(4,5)35-26/h7-8,11-12,14,17,20H,9-10,13,15-16H2,1-6H3,(H,27,28)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSOCEWAIBSJLT-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(CC4C)C5COC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(C[C@@H]4C)C5COC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36BN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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